![molecular formula C38H30OP2 B12878977 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine](/img/structure/B12878977.png)
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is a bidentate ligand that has garnered significant interest in the field of coordination chemistry. This compound is known for its ability to form stable complexes with various transition metals, making it a valuable tool in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine typically involves the reaction of diphenylphosphine with a suitable dibenzo[c,e]oxepine precursor. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as potassium tert-butoxide or sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other ligands.
Coordination: It forms stable complexes with transition metals, which can be used in catalytic applications.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various halides and nucleophiles.
Coordination: Transition metal salts such as palladium chloride or platinum chloride.
Major Products
Oxidation: Phosphine oxides.
Substitution: Substituted phosphine derivatives.
Coordination: Metal-phosphine complexes.
科学研究应用
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine has a wide range of applications in scientific research:
Medicine: Research is ongoing into the use of its metal complexes in drug development and delivery systems.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism by which 1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine exerts its effects is primarily through its ability to coordinate with metal centers. The phosphine groups donate electron density to the metal, stabilizing various oxidation states and facilitating catalytic cycles. This coordination can influence the electronic properties of the metal center, enhancing its reactivity and selectivity in catalytic processes .
相似化合物的比较
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene: Another bidentate ligand with a ferrocene backbone, known for its use in catalysis.
1,1-Bis(diphenylphosphino)methane: A simpler bidentate ligand with a methylene bridge, commonly used in coordination chemistry.
Bis(diphenylphosphino)ethane: A flexible bidentate ligand with an ethane backbone, used in various catalytic applications.
Uniqueness
1,11-Bis(diphenylphosphino)-5,7-dihydrodibenzo[c,e]oxepine is unique due to its rigid dibenzo[c,e]oxepine backbone, which provides a fixed spatial arrangement of the phosphine groups. This rigidity can enhance the selectivity and stability of its metal complexes compared to more flexible ligands like bis(diphenylphosphino)ethane .
属性
分子式 |
C38H30OP2 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
(1-diphenylphosphanyl-5,7-dihydrobenzo[d][2]benzoxepin-11-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H30OP2/c1-5-17-31(18-6-1)40(32-19-7-2-8-20-32)35-25-13-15-29-27-39-28-30-16-14-26-36(38(30)37(29)35)41(33-21-9-3-10-22-33)34-23-11-4-12-24-34/h1-26H,27-28H2 |
InChI 键 |
GCRBGPPLGPPEAA-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(CO1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

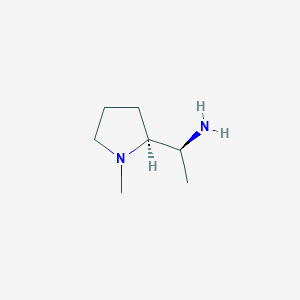
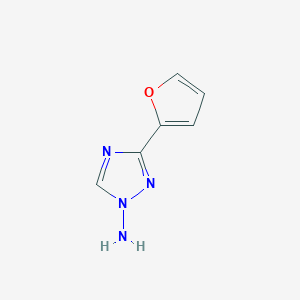
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
![1-[(Diphenylphosphoryl)methyl]cyclohexan-1-ol](/img/structure/B12878943.png)
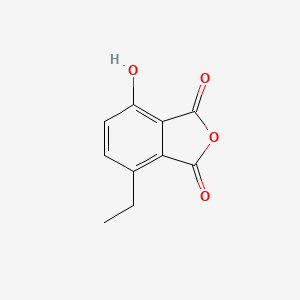
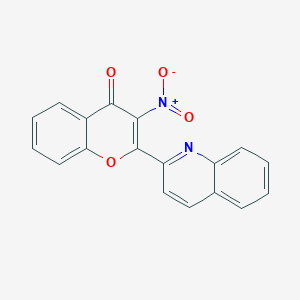
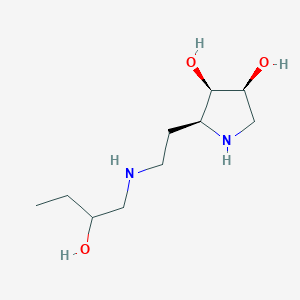

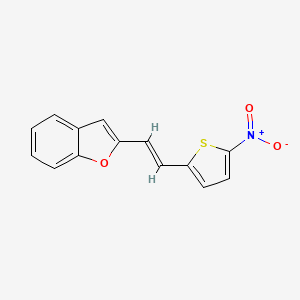
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
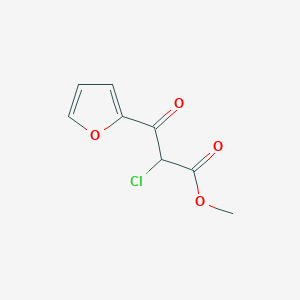
![(15aR)-(6H-6,10-Methanodibenzo[b,d][1,6]dioxacycloundecine-1,15-diyl)bis(diphenylphosphine)](/img/structure/B12878974.png)
